

Application Note: High-Sensitivity LC-MS/MS Analysis of Butamifos

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Compound of Interest

Compound Name: Butamifos

Cat. No.: B1668082

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus herbicide **butamifos** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Butamifos** is a selective, non-systemic herbicide used for weed control on various crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. The protocol herein describes a complete workflow, including sample preparation using the QuEChERS methodology, optimized LC-MS/MS instrumental parameters, and typical method validation performance characteristics. The use of a certified **butamifos** analytical standard is essential for accurate calibration and quantification.[3]

Butamifos Analytical Standard: Properties

A traceable, high-purity analytical standard is the foundation for reliable quantitative analysis.[3]

Table 1: Physicochemical Properties of **Butamifos**

Property	Value	Reference
CAS Number	36335-67-8	[1]
Molecular Formula	C ₁₃ H ₂₁ N ₂ O ₄ PS	
Molecular Weight	332.36 g/mol	
IUPAC Name	N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine	
Type	Organophosphorus Herbicide	
Chirality	Chiral, exists as (R)- and (S)-isomers; technical product is a racemic mixture.	
Solubility	Low in water, soluble in solvents like DMSO and acetonitrile.	
log P	4.62 (highly lipophilic)	

| Storage (Standard) | Short-term (days-weeks): 0-4 °C, dry and dark. Long-term (months-years): -20 °C. | |

Experimental Protocols

Reagents and Standard Preparation

- Reagents: Use LC-MS grade acetonitrile, water, and formic acid. Obtain QuEChERS extraction salts (e.g., MgSO₄, NaCl) and dispersive SPE (d-SPE) sorbents (e.g., PSA, C18) from a reputable supplier.
- Stock Solution (1000 µg/mL): Accurately weigh the **Butamifos** analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol to prepare a primary stock solution. Store in an amber vial at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or the initial mobile phase composition.

- Calibration Standards (e.g., 1 - 100 ng/mL): Prepare calibration standards by spiking the appropriate working solution into a blank matrix extract to compensate for matrix effects.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices like soil, fruits, and vegetables.

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and citrate buffers). Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes. This will separate the sample solids from the acetonitrile supernatant containing the extracted analytes.
- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).
- Final Extract: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes. Carefully collect the supernatant, filter it through a 0.22 μm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography (LC) Parameters

Parameter	Recommended Condition
Column	C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |

Table 3: Mass Spectrometry (MS) Parameters

Parameter	Recommended Condition
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	1.5 - 4.5 kV
Ion Source Temp.	150 °C
Desolvation Temp.	450 °C
Analysis Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H] ⁺)	m/z 333.1
Product Ion (Quantifier)	m/z 179.9 (recommended)
Product Ion (Qualifier)	m/z 259.9 (recommended)
Collision Energy (CE)	Optimize empirically for the specific instrument (typically 10-30 eV).

MRM transitions are based on PubChem data and should be confirmed experimentally.

Data Presentation and Method Validation

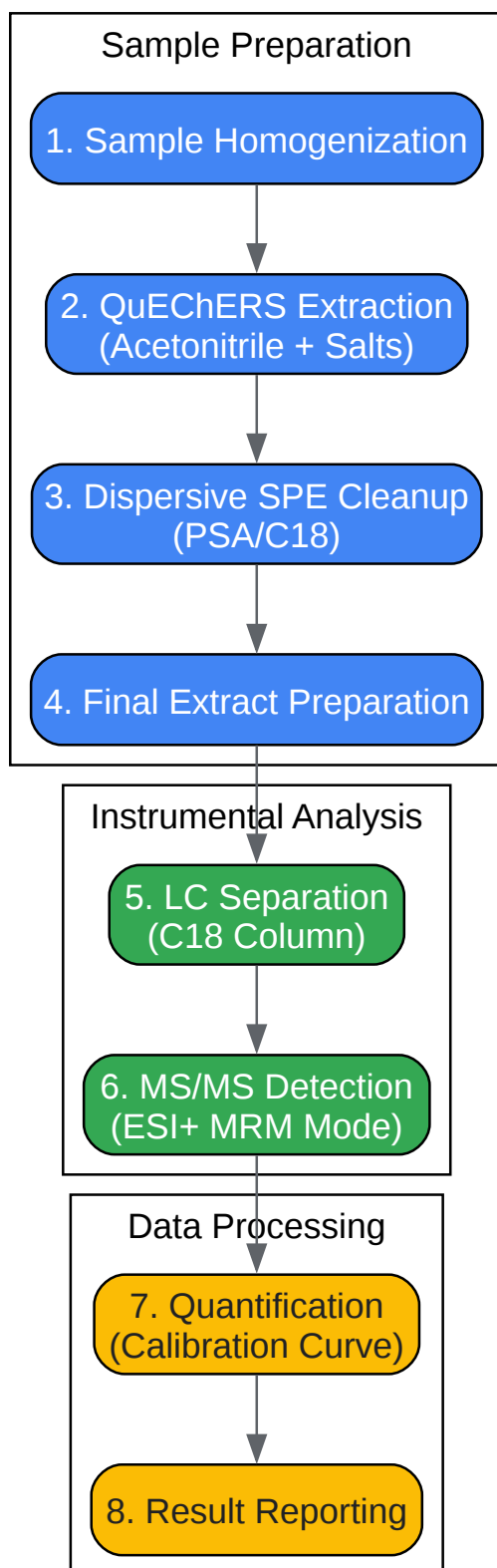
A full method validation should be performed according to established guidelines (e.g., SANCO/12571/2013) to ensure the method is fit for purpose. Key parameters are summarized below.

Table 4: Typical Performance Characteristics for **Butamifos** LC-MS/MS Analysis

Validation Parameter	Typical Acceptance Criteria / Expected Value
Linearity (R^2)	≥ 0.995
Range	1 - 100 ng/mL
Limit of Detection (LOD)	~0.005 mg/kg
Limit of Quantification (LOQ)	~0.01 mg/kg
Accuracy (Recovery)	70 - 120%
Precision (RSDr)	$\leq 20\%$

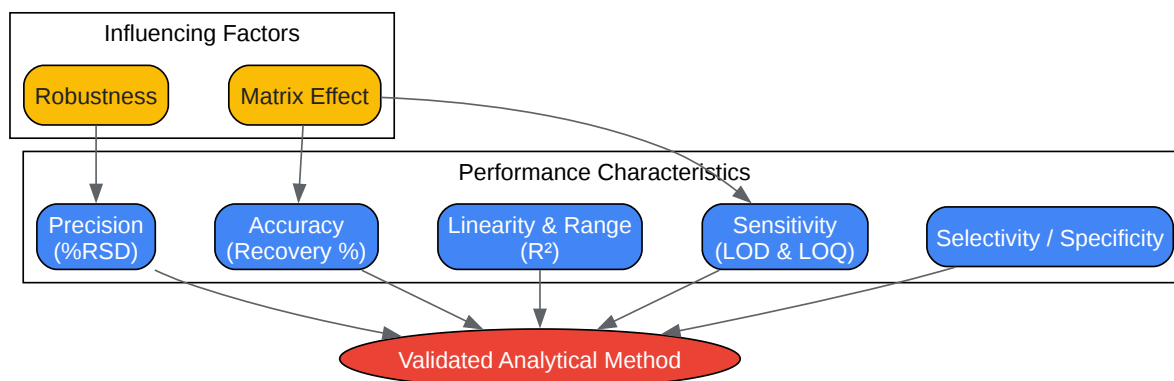
These values are representative and must be determined experimentally during method validation.

Visualizations



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Caption: Experimental workflow for **Butamifos** analysis.



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Caption: Logical relationships in analytical method validation.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly selective, sensitive, and reliable approach for the quantification of **butamifos** residues. The use of a certified analytical reference standard is paramount to achieving accurate and defensible results. This protocol serves as a comprehensive guide for researchers in food safety, environmental monitoring, and related fields.

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References

- 1. Buy Butamifos | 36335-67-8 | >98% [smolecule.com]
- 2. Butamifos - Wikipedia [en.wikipedia.org]

- 3. Butamifos - Traceable Reference Standard for Residue Analysis (CAS 36335-67-8) [witega.de]
- To cite this document: BenchChem. [Application Note: High-Sensitivity LC-MS/MS Analysis of Butamifos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668082#butamifos-analytical-standard-for-lc-ms-ms-analysis]

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